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Compound of Interest

Compound Name: Hastatoside

Cat. No.: B1163306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure of Hastatoside,
an iridoid glycoside of significant pharmacological interest. It details its physicochemical
properties, the spectroscopic data underpinning its structural elucidation, and the experimental
methodologies for its isolation and characterization. Furthermore, a key signaling pathway
modulated by Hastatoside is illustrated to provide context for its biological activity.

Core Chemical Identity

Hastatoside is an iridoid O-glycoside, a class of monoterpenoids characterized by a
cyclopentane[c]pyran ring system. It is a prominent bioactive constituent found in plants of the
Verbena genus, such as Verbena officinalis (Common Vervain) and Verbena hastata.[1][2] The
structure consists of a central iridoid aglycone linked to a glucose molecule via a glycosidic
bond.

Physicochemical and Structural Data

The fundamental properties that define the chemical structure of Hastatoside are summarized
below. This data is critical for its identification, characterization, and quantification in various
experimental settings.
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methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-
5-o0x0-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-
IUPAC Name

(hydroxymethyl)oxan-2-ylJoxy-1,6,7,7a-
tetrahydrocyclopenta[c]pyran-4-carboxylate[3][4]

Molecular Formula

C17H24011[3][5][6]

Molecular Weight

404.37 g/mol [2][3]

CAS Number

50816-24-5[3]

Canonical SMILES

CC1CC(=0)C2(C1C(OC=C2C(=0)0C)OC3C(C
(C(C(03)C0)0)0)0)0[4]

Isomeric SMILES

C[C@H]1CC(=0)[C@]2([C@@H]1--INVALID-
LINK--O[C@H]3--INVALID-LINK~-
C0)0)0">C@@HO)O[1]

Classification

Iridoid O-glycoside[7]

2D Chemical Structure of Hastatoside:

0 -0

=l L

Source: PubChem CID 92043450
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Spectroscopic Data for Structural Elucidation

The definitive structure of Hastatoside has been determined through a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS).[1][8]

3C-NMR Spectroscopic Data

The 13C-NMR spectrum provides a carbon map of the molecule. The chemical shifts are
indicative of the electronic environment of each carbon atom. The data presented below is
based on literature values.[7]
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Carbon Atom

Chemical Shift (6, ppm)

Iridoid Moiety

C-1 Data not available in snippets
C-3 Data not available in snippets
C-4 Data not available in snippets
C-5 Data not available in snippets
C-6 Data not available in snippets
C-7 Data not available in snippets
C-8 Data not available in snippets
C-9 Data not available in snippets
C-10 Data not available in snippets
C-11 (C=0) Data not available in snippets
OCHs Data not available in snippets

Glucose Moiety

Cc-1 Data not available in snippets
Cc-2' Data not available in snippets
C-3 Data not available in snippets
Cc-4 Data not available in snippets
C-5' Data not available in snippets
C-6' Data not available in snippets

Note: Specific chemical shift values were not
available in the provided search results, but a
reference to the data is available in S. Jensen,
B. Nielsen, Phytochem. 19, 2685 (1980).[7]
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Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the elemental composition, while tandem MS
(MS/MS) reveals structural details through fragmentation patterns. For iridoid glycosides like
Hastatoside, characteristic fragmentation involves the loss of the sugar moiety.

m/z (Mass-to-Charge o
lon . Description
Ratio)

Sodium adduct of the parent

[M+Na]* 427.121 molecule (Calculated for
C17H24011Na)
[M+H]* 405.139 Protonated parent molecule

Aglycone fragment after loss of
[M-glucose+H]* 243.060 ]
the glucose moiety (162 Da)

Note: These m/z values are predicted based on the molecular formula and typical
fragmentation patterns for iridoid glycosides.

Experimental Protocols
Isolation of Hastatoside from Verbena officinalis

The isolation of Hastatoside is a multi-step process involving extraction and chromatographic
purification.[8]

o Extraction: Dried and powdered aerial parts of Verbena officinalis are subjected to extraction
with a polar solvent, typically methanol or ethanol, at room temperature. The process is
repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined
and concentrated under reduced pressure to yield a crude extract.

¢ Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to
remove non-polar compounds like fats and chlorophyll. The iridoid glycosides, being polar,
remain predominantly in the aqueous phase.
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e Column Chromatography: The concentrated aqueous extract is subjected to various column
chromatography steps.[8]

o Initial Fractionation: A macroporous resin or silica gel column is often used for initial
fractionation, eluting with a gradient of water and methanol.

o Fine Purification: Fractions enriched with Hastatoside are further purified using
techniques like Sephadex LH-20 column chromatography and/or preparative High-
Performance Liquid Chromatography (HPLC) with a C18 column to yield the pure
compound.

o Purity Assessment: The purity of the isolated Hastatoside is confirmed by analytical HPLC,
typically achieving >95-98%.[6]

Protocol for Structural Elucidation

The molecular structure of the purified compound is confirmed using a suite of spectroscopic
methods.

o Sample Preparation: A few milligrams of purified Hastatoside are dissolved in an
appropriate deuterated solvent (e.g., methanol-ds, water-D20) for NMR analysis or in a high-
purity solvent like methanol for MS analysis.

e Mass Spectrometry:

o High-Resolution MS (HRMS): The sample is analyzed using an ESI-TOF or ESI-Orbitrap
mass spectrometer to obtain the exact mass of the molecular ion (e.g., [M+H]* or
[M+Na]*). This data is used to confirm the molecular formula (C17H24011).

o Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced
dissociation (CID) to generate fragment ions. The fragmentation pattern is analyzed to
confirm the presence of the glucose unit and the iridoid aglycone.

e NMR Spectroscopy:

o 1D NMR: *H-NMR and 3C-NMR spectra are acquired to identify all proton and carbon
signals in the molecule.
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o 2D NMR: A series of 2D NMR experiments are conducted to establish connectivity:

» COSY (Correlation Spectroscopy): ldentifies proton-proton (*H-*H) couplings within the
same spin system, helping to trace the connectivity of protons in the iridoid and glucose
rings.

» HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton
and carbon atoms, assigning each proton to its attached carbon.

» HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond)
correlations between protons and carbons. This is crucial for connecting different
fragments of the molecule, such as the aglycone to the glucose moiety and identifying
the positions of quaternary carbons and functional groups.

» NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the
spatial proximity of protons, which is used to determine the relative stereochemistry of
the molecule.

Biological Activity and Signaling Pathway

Hastatoside exhibits a range of biological activities, including hepatoprotective effects. It has
been shown to attenuate carbon tetrachloride-induced liver fibrosis by targeting Glycogen
Synthase Kinase-33 (GSK-3p).[5] Molecular docking studies indicate that Hastatoside can
bind to GSK-3[3, promoting its kinase activity.[5] This leads to the phosphorylation and
subsequent inhibition of its downstream effector, 3-catenin, a key protein in fibrotic processes.
By inhibiting B-catenin, Hastatoside suppresses the activation and proliferation of hepatic
stellate cells (HSCs), a critical event in the progression of liver fibrosis.[5]
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Figure 1. Mechanism of Hastatoside in attenuating liver fibrosis via the GSK-3[/3-catenin
pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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